KRP-297 - 213252-19-8

KRP-297

Catalog Number: EVT-272375
CAS Number: 213252-19-8
Molecular Formula: C20H17F3N2O4S
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KRP-297 is a synthetic thiazolidinedione (TZD) derivative classified as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). [ [], [], [], [] ] In scientific research, KRP-297 serves as a valuable tool for investigating the roles of PPARα and PPARγ in lipid and glucose metabolism, as well as their potential therapeutic applications in metabolic disorders. [ [], [], [], [], [] ]

Synthesis Analysis

This synthetic route achieves an overall yield of 24.6%. [ [] ]

Chemical Reactions Analysis

One key chemical reaction involving KRP-297 is the cleavage of its thiazolidinedione ring, leading to the formation of various metabolites. This metabolic pathway involves S-methylation and oxidation reactions. [ [], [] ]

Mechanism of Action

KRP-297 exerts its biological effects through its agonistic activity on both PPARα and PPARγ. [ [], [], [], [] ]

  • PPARα activation: KRP-297 binds to PPARα, inducing a conformational change that facilitates its interaction with retinoid X receptor (RXR). This heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes involved in lipid metabolism, leading to their transcriptional activation. [ [], [], [] ] This activation results in increased fatty acid oxidation and reduced triglyceride synthesis in the liver. [ [], [], [] ]
  • PPARγ activation: Similarly, KRP-297 binds to PPARγ, forming a heterodimer with RXR and binding to PPREs in target genes involved in glucose uptake and adipocyte differentiation. [ [], [], [], [] ] This activation improves insulin sensitivity in peripheral tissues. [ [], [], [] ]
Applications
  • Investigating PPAR Agonism: KRP-297 serves as a valuable tool for studying the effects of activating both PPARα and PPARγ simultaneously. [ [], [] ] Researchers utilize KRP-297 to elucidate the distinct and overlapping roles of these receptors in regulating lipid and glucose metabolism. [ [], [] ]
  • Metabolic Disorder Models: Studies employ KRP-297 in various animal models of metabolic disorders, including obese Zucker fatty rats and db/db mice, to investigate its therapeutic potential. [ [], [], [], [] ] These studies aim to understand how KRP-297 impacts glucose homeostasis, insulin sensitivity, and lipid profiles in the context of metabolic dysfunction.
  • Comparison with Other PPAR Agonists: Researchers compare the effects of KRP-297 to those of selective PPARα or PPARγ agonists (e.g., fenofibrate and rosiglitazone) to delineate the specific contributions of each receptor subtype. [ [], [] ] Such comparisons help evaluate the therapeutic advantages and disadvantages of dual PPAR agonism versus selective activation.
  • Mechanistic Studies: KRP-297 enables investigations into the molecular mechanisms underlying the development and progression of metabolic disorders. [ [], [], [] ] By examining the effects of KRP-297 on gene expression, protein levels, and enzymatic activities, researchers gain insights into the pathways regulated by PPARα and PPARγ, contributing to a deeper understanding of metabolic diseases.

BRL-49,653 (Rosiglitazone)

Compound Description: BRL-49,653, also known as rosiglitazone, is a thiazolidinedione (TZD) derivative and a selective agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). [, , , , ] It is marketed as Avandia for the treatment of type 2 diabetes. [] BRL-49,653 primarily exerts its antidiabetic effects by improving insulin sensitivity. [, , ]

Relevance: BRL-49,653 serves as a key comparator to KRP-297 in several studies. While both compounds belong to the TZD class and exhibit insulin-sensitizing activity, KRP-297 distinguishes itself by acting as a dual agonist of both PPAR-α and PPAR-γ, whereas BRL-49,653 primarily targets PPAR-γ. [, , ] This difference in receptor selectivity translates to distinct effects on lipid metabolism and body weight, with KRP-297 demonstrating potentially beneficial effects on lipid profiles and less impact on body weight gain compared to BRL-49,653. [, , , ]

MCC-555

Compound Description: MCC-555 is another thiazolidinedione compound under development for its antidiabetic properties. [] It exhibits a weaker binding affinity for PPAR-γ compared to BRL-49,653, leading to its classification as a PPAR-γ modulator rather than a full agonist. [] This nuanced activity profile suggests that MCC-555 may elicit cell-type-specific effects. []

Relevance: Similar to KRP-297, MCC-555 highlights the diversity within the TZD class and the potential for developing compounds with tailored PPAR-γ activity profiles. [] Both compounds were under development in Japan, reflecting a shared research interest in exploring novel TZDs for diabetes treatment. []

Ragaglitazar (DRF 2725, NNC 61-0029)

Compound Description: Ragaglitazar is a dual agonist of PPAR-α and PPAR-γ, exhibiting potent lipid-lowering and insulin-sensitizing effects in animal models. [, ] It demonstrates superior efficacy compared to both rosiglitazone and KRP-297 in lowering plasma glucose, triglycerides, and insulin levels. [] Ragaglitazar also improves lipid metabolism by reducing triglyceride synthesis and enhancing triglyceride clearance. []

Relevance: Ragaglitazar represents another example of a dual PPAR-α/γ agonist, similar to KRP-297. [] While both compounds target the same receptors, ragaglitazar shows a more pronounced pharmacological profile in preclinical studies, indicating potential differences in potency and efficacy. []

Pioglitazone

Compound Description: Pioglitazone is a thiazolidinedione and a selective agonist of PPAR-γ used clinically for treating type 2 diabetes. [] It improves insulin sensitivity and glycemic control, but its use is associated with potential side effects such as weight gain. []

Relevance: Pioglitazone serves as a clinically relevant PPAR-γ agonist for comparison with KRP-297 in studies investigating the effects of dual PPAR-α/γ activation on glucose homeostasis and insulin secretion. [] The combination of pioglitazone with bezafibrate, a PPAR-α agonist, was investigated to assess the potential benefits of dual PPAR activation on glucose-stimulated insulin secretion. []

Bezafibrate

Compound Description: Bezafibrate is a fibric acid derivative and a PPAR-α agonist primarily used for its lipid-lowering effects in treating hyperlipidemia. []

Relevance: Bezafibrate is investigated in combination with pioglitazone to evaluate the therapeutic potential of simultaneous PPAR-α and PPAR-γ activation. [] This combination therapy aims to leverage the complementary effects of both receptor pathways on glucose and lipid metabolism. []

Fenofibrate

Compound Description: Fenofibrate is another fibric acid derivative and a PPAR-α agonist, similar to bezafibrate, utilized for lowering serum triglyceride levels. []

Relevance: Fenofibrate serves as a comparator to both KRP-297 and rosiglitazone in studies investigating the distinct pharmacological effects of PPAR-α and PPAR-γ activation on lipid metabolism and body weight. []

WY-14,643

Compound Description: WY-14,643 is a potent and selective PPAR-α agonist. [] It serves as a reference compound in studies assessing the binding affinity of various ligands, including long-chain fatty acids and eicosanoids, for the human PPAR-α ligand-binding domain. []

Relevance: WY-14,643 is instrumental in elucidating the ligand-binding properties of PPAR-α, providing a benchmark for comparing the potency and selectivity of other PPAR-α ligands, including KRP-297. []

Long-chain fatty acids and eicosanoids

Compound Description: Long-chain fatty acids and eicosanoids are endogenous ligands for PPAR-α. [] They bind directly to the ligand-binding domain of PPAR-α and activate the receptor, influencing lipid metabolism and inflammatory responses. []

Relevance: These naturally occurring PPAR-α ligands highlight the physiological role of PPAR-α in lipid sensing and regulation. [] The discovery that they bind to PPAR-α with high affinity provides crucial insights into the receptor's activation mechanism and its role in mediating the biological effects of fatty acids. []

Fatty-acyl-CoA thioesters

Compound Description: Fatty-acyl-CoA thioesters are metabolic intermediates involved in various cellular processes, including fatty acid oxidation and lipid biosynthesis. [] They exhibit a unique interaction with PPAR-α and PPAR-γ, binding directly to the ligand-binding domains but failing to recruit the coactivator SRC-1, thereby inhibiting agonist-induced receptor activation. []

Relevance: The distinct binding mode and inhibitory effects of fatty-acyl-CoA thioesters on PPAR-α and PPAR-γ reveal a potential negative feedback mechanism for regulating receptor activity in response to changes in cellular lipid metabolism. [] This finding suggests a more complex interplay between PPARs and intracellular lipid signals than initially anticipated. []

Properties

CAS Number

213252-19-8

Product Name

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

IUPAC Name

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

Molecular Formula

C20H17F3N2O4S

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28)

InChI Key

NFFXEUUOMTXWCX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

5-((2,4-dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
KCL1998001079
KRP 297
KRP-297
KRP297
L 410198
L-410198
L410198
MK 767
MK-767
MK767 cpd

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.